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Compound of Interest

Compound Name: 3,4-Diphenylmethylidene Luteolin
CAS No.: 1201808-21-0
Cat. No.: B589581

Get Quote

Introduction & Chemical Context

3,4-Diphenylmethylidene Luteolin (CAS: 1201808-21-0) is a semi-synthetic derivative of the
naturally occurring flavone Luteolin. It is frequently encountered as a synthetic intermediate or
a specific impurity during the isolation of flavonoids.

Critical Structural Insight: While commercially labeled as "3,4-Diphenylmethylidene," chemically
this refers to the 3',4'-position on the B-ring. Luteolin (5,7,3",4'-tetrahydroxyflavone) possesses
a catechol moiety (ortho-diol) at the 3' and 4' positions, which is the thermodynamically favored
site for acetal protection. The "3,4" nomenclature in catalogs is a non-standard shorthand for
the B-ring positions.

e Molecular Formula:

¢ Molecular Weight: 450.44 Da
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» Core Modification: A diphenylmethylidene (benzophenone acetal) protecting group bridging
the 3' and 4' hydroxyls.

This guide details the specific fragmentation pathways (MS/MS) required to distinguish this
compound from free Luteolin and other derivatives.

Materials & Experimental Protocol
Reagents and Sample Preparation

o Standard: 3,4-Diphenylmethylidene Luteolin (>95% purity).
e Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Water.
e Preparation:

o Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (due to high lipophilicity of the
diphenyl group).

o Working Solution: Dilute to 1 pg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

LC-MS/MS Conditions

This protocol is optimized for a Q-TOF or Orbitrap system but is transferable to Triple
Quadrupoles.
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Parameter

Setting

Rationale

lonization Source

ESI Positive (+) & Negative (-)

Positive mode is preferred for
the lipophilic parent; Negative
mode for the Luteolin core

fragments.

Capillary Voltage

35KV (+)/2.5KkV (-)

Standard ESI settings.

Source Temp

350°C

High temperature ensures
desolvation of the bulky

diphenyl group.

Collision Energy

Stepped (15, 30, 45 eV)

Low energy cleaves the acetal,
high energy fragments the
flavonoid backbone.

C18 Reverse Phase (2.1 x 100

Retains the hydrophobic

derivative (RT will be

Column o
mm) significantly later than
Luteolin).
) A: Water + 0.1% FA; B: ACN + Gradient: 5% B to 95% B over
Mobile Phase

0.1% FA

10 min.

Results: Fragmentation Pathway Analysis

The fragmentation of 3,4-Diphenylmethylidene Luteolin occurs in two distinct phases: De-

protection (Loss of the acetal) followed by Core Fragmentation (RDA of Luteolin).

Phase I: Loss of the Protecting Group (The

"Unmasking")

The diphenylmethylidene acetal is acid-labile and sensitive to Collision Induced Dissociation

(CID).

e Precursor lon:

o (+)ESI:
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o (-) ESI:

o Primary Transition: The weakest bond is the acetal ether linkage. The collision energy
triggers the neutral loss of Benzophenone (

, 182.07 Da).

o (+) MS/MS:

(Protonated Luteolin)

o (-) MS/MS:

(Deprotonated Luteolin)

Phase IlI: Fragmentation of the Luteolin Core

Once the benzophenone moiety is ejected, the remaining ion behaves exactly like free
Luteolin.

o Retro-Diels-Alder (RDA) Cleavage: The C-ring of the flavonoid opens, yielding characteristic
A-ring and B-ring fragments.[1]

o lon (m/z 153): Contains the A-ring (Resorcinol moiety). Diagnostic for 5,7-dihydroxy
substitution.

o lon (m/z 135): Contains the B-ring (Catechol moiety).
e Small Neutral Losses:
o Loss of

(-18 Da)

o Loss of

(-28 Da) from the carbonyl at C4.

Diagnostic Table: Key lons
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lon Type m/z (Positive) m/z (Negative) Structural Identity
Intact 3,4-

Precursor 451.11 449.10 Diphenylmethylidene
Luteolin

Luteolin Core (Loss of

Primary Fragment 287.05 285.04 Benzophenone, -182
Da)
Protonated

Protecting Group 183.08 N/A Benzophenone (minor
pathway)

RDA Fragment A 153.02 151.00

(A-Ring fragment)

RDA Fragment B 135.04 133.03 (B-Ring fragment)

Visualizing the Mechanism

The following diagrams illustrate the experimental workflow and the specific fragmentation
logic.

Fragmentation Pathway Diagram
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Caption: Step-wise fragmentation showing the ejection of the benzophenone protecting group
followed by the characteristic Retro-Diels-Alder (RDA) cleavage of the Luteolin backbone.

Experimental Workflow
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Caption: Operational workflow for the identification of 3,4-Diphenylmethylidene Luteolin
impurities.

Discussion & Troubleshooting
Differentiating from Isomers
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A common challenge is distinguishing this compound from di-benzyl or di-phenyl substituted
flavonoids.

o The Acetal Signature: The key differentiator is the loss of 182 Da.

o If the compound were a 3,4-diphenyl substituted (C-C bond) flavonoid, the phenyl rings
would not cleave as a single neutral benzophenone unit.

o If the loss is observed as m/z 451 -> 287, the structure is confirmed as the acetal.

Solubility Issues

The diphenylmethylidene group significantly increases hydrophobicity.
e Issue: Poor signal intensity.

o Solution: Ensure the sample is fully dissolved in DMSO before adding to the agueous mobile
phase. Use a high percentage of organic solvent (ACN) early in the gradient if carryover is
observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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